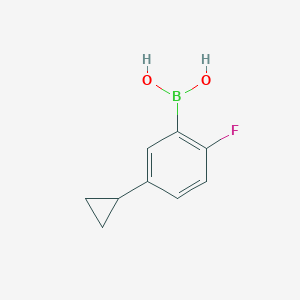

5-Cyclopropyl-2-fluorophenylboronic acid

Description

IUPAC Nomenclature & Systematic Identification

The systematic identification of 5-cyclopropyl-2-fluorophenylboronic acid follows IUPAC guidelines for boronic acid derivatives. Its IUPAC name is (5-cyclopropyl-2-fluorophenyl)boronic acid , reflecting the substituents’ positions on the benzene ring. The numbering begins at the boron-attached carbon (position 1), with fluorine at position 2 and the cyclopropyl group at position 5. The molecular formula C₉H₁₀BFO₂ confirms the presence of a phenyl ring substituted with fluorine, cyclopropane, and a boronic acid group.

Key identifiers include:

- SMILES :

B(C1=C(C=CC(=C1)C2CC2)F)(O)O - InChI Key :

PSCZYVJGVXSRIY-UHFFFAOYSA-N - CAS Registry Number : 1586045-56-8

These identifiers distinguish it from structurally similar compounds, such as its ortho- and para-substituted isomers.

Molecular Geometry & Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions. Density functional theory (DFT) calculations on analogous fluorophenylboronic acids reveal a near-planar boronic acid group (-B(OH)₂) due to conjugation with the aromatic π-system. The cyclopropyl substituent introduces steric strain, forcing the benzene ring into a slight distortion to accommodate the non-planar cyclopropane ring.

Conformational analysis highlights two key features:

- Boronic Acid Orientation : The -B(OH)₂ group adopts a trigonal planar geometry, optimizing hydrogen bonding with adjacent hydroxyl groups.

- Cyclopropyl Ring Strain : The cyclopropane’s 60° bond angles create torsional stress, slightly twisting the benzene ring and reducing symmetry.

These effects are corroborated by NMR studies showing distinct chemical shifts for protons near the cyclopropane and fluorine substituents.

Crystallographic Characterization & X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound are limited, studies on related boronic acids provide insights. For example:

- 2-Fluorophenylboronic acid (without cyclopropane) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between boronic acid groups.

- Cyclopropyl-containing boronic acids exhibit distorted tetrahedral boron centers due to steric interactions, as seen in analogs like 3-cyclopropyl-2-fluorophenylboronic acid.

Computational models predict that the title compound’s crystal lattice would stabilize via:

- Intramolecular H-bonding between -B(OH)₂ and fluorine.

- Van der Waals interactions from the cyclopropane’s hydrophobic surface.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

The position of the cyclopropyl and fluorine substituents significantly alters physicochemical properties. A comparison of isomers is summarized below:

Key Differences :

- Reactivity : Para-substituted derivatives exhibit enhanced stability in Suzuki-Miyaura couplings due to reduced steric hindrance.

- Electronic Effects : Ortho-substituted isomers show stronger electron-withdrawing effects from fluorine, altering boron’s electrophilicity.

- Conformational Flexibility : Meta-substituted analogs face greater steric clashes between cyclopropane and boronic acid groups, limiting rotational freedom.

This structural diversity underscores the importance of substitution patterns in tuning reactivity for applications in catalysis and medicinal chemistry.

Properties

IUPAC Name |

(5-cyclopropyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCZYVJGVXSRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Starting Material: 5-cyclopropyl-2-fluoroiodobenzene

- Boron Source: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium complex, commonly Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents

- Conditions: Elevated temperature (typically 80–120 °C)

Mechanism:

The reaction proceeds via oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester intermediate. Subsequent hydrolysis or work-up converts the boronate ester to the boronic acid.

Notes on Industrial Scale:

- Industrial synthesis optimizes reaction parameters (temperature, catalyst loading, base concentration) to maximize yield and purity.

- Continuous flow reactors and automated systems are often employed to improve scalability and reproducibility.

- Environmental and cost factors are considered, with efforts to minimize waste and use greener solvents when possible.

Alternative Synthetic Approaches

While palladium-catalyzed borylation is predominant, other methods may be employed or adapted for the synthesis of structurally related boronic acids:

Lithiation and Boronation

- Starting Material: 5-bromo-2-fluorobenzene derivatives

- Reagent: Organolithium species generated by lithium-halogen exchange (e.g., using n-butyllithium)

- Electrophile: Borate esters such as trimethyl borate

- Work-up: Acidic hydrolysis to yield the boronic acid

This method requires careful control of low temperatures and anhydrous conditions to avoid side reactions and decomposition.

Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium catalysts with phosphine ligands |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Stable and commonly used diboron reagent |

| Base | Potassium carbonate (K2CO3) | Also sodium carbonate or other mild bases |

| Solvent | DMF, toluene, or dioxane | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Elevated temperature necessary for reaction |

| Reaction Time | 12–24 hours | Dependent on scale and catalyst efficiency |

| Work-up | Hydrolysis to convert boronate ester to boronic acid | Typically acidic aqueous work-up |

Research Findings and Optimization

- Catalyst Efficiency: Pd(dppf)Cl2 has been shown to provide high yields and selectivity for the borylation of aryl iodides bearing electron-withdrawing fluorine and sterically demanding cyclopropyl groups.

- Base Effects: Potassium carbonate is preferred due to its moderate basicity and compatibility with the catalyst system, minimizing side reactions.

- Solvent Choice: DMF facilitates good solubility of reagents and catalyst but alternatives such as toluene can be used to reduce toxicity.

- Scale-Up Considerations: Continuous flow methods improve heat and mass transfer, allowing better control over reaction parameters and safer handling of reactive intermediates.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Borylation | 5-cyclopropyl-2-fluoroiodobenzene | Pd(dppf)Cl2, B2Pin2, K2CO3, DMF | High yield, well-established | Requires expensive Pd catalyst |

| Lithiation & Boronation | 5-bromo-2-fluorobenzene | n-BuLi, trimethyl borate | Direct introduction of boronic acid | Sensitive to moisture, low temperature required |

| Corey–Chaykovsky Cyclopropanation (for cyclopropylation) | 2-hydroxyaryl ketones/chalcones | Sulfur ylides | Efficient cyclopropyl group formation | Additional steps needed for boronic acid formation |

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: Under acidic or basic conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).

Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.

Protodeboronation: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

Organic Synthesis

5-Cyclopropyl-2-fluorophenylboronic acid serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules .

Medicinal Chemistry

The compound has garnered attention for its potential as a drug development tool. Boronic acids are known to form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins. This property enables them to modulate enzyme activities and influence cellular signaling pathways, making them valuable in medicinal chemistry .

Case Study Example: Research indicates that boronic acid derivatives can inhibit efflux pumps in bacteria, which are responsible for multidrug resistance. Compounds similar to this compound have been explored as antibiotic resistance breakers, enhancing the efficacy of existing antibiotics against resistant strains .

Material Science

In industry, this compound is utilized in the production of advanced materials and polymers. Its ability to facilitate carbon-carbon bond formation makes it suitable for synthesizing novel materials with tailored properties .

Biochemical Properties

Boronic acids like this compound can impact cellular functions through their interactions with various biomolecules. They may influence gene expression and enzyme activity by modifying specific biochemical pathways .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-fluorophenylboronic acid primarily involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the cyclopropyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The table below compares key structural and electronic properties of 5-cyclopropyl-2-fluorophenylboronic acid with similar compounds:

Key Observations:

- Acidity: Electron-withdrawing groups (e.g., CF₃, CN) significantly enhance boronic acid acidity. The cyclopropyl group in the target compound exerts a weaker electron-donating effect, resulting in lower acidity compared to trifluoromethyl or cyano analogs .

Biological Activity

5-Cyclopropyl-2-fluorophenylboronic acid (C₁₂H₁₄BFO₂) is a boronic acid derivative notable for its unique structural features, including a cyclopropyl group and a fluorine atom on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block for drug development.

- Chemical Formula : C₁₂H₁₄BFO₂

- Molecular Weight : Approximately 218.05 g/mol

- Structure : Contains a cyclopropyl group and a fluorine atom at the ortho position relative to the boronic acid group.

Boronic acids, including this compound, are known for their ability to interact with various biological targets, primarily through reversible covalent bonding with diols and other nucleophiles. This property is leveraged in the design of enzyme inhibitors, particularly in targeting serine proteases and other enzymes that utilize hydroxyl groups in their active sites.

Inhibition Studies

Research indicates that boronic acids can act as inhibitors for several enzymes, including:

- Proteasome Inhibitors : Compounds similar to this compound have shown promise in inhibiting the proteasome, which is crucial for protein degradation.

- Cyclooxygenase (COX) Inhibitors : Some studies suggest that boronic acids can inhibit COX enzymes, which are involved in inflammatory processes.

Case Studies

-

Enzyme Inhibition :

- A study demonstrated that certain boronic acids exhibited significant inhibitory activity against COX enzymes. The structural variations, such as the presence of the cyclopropyl group in this compound, may enhance binding affinity and selectivity toward specific enzyme targets.

-

Anticancer Activity :

- Research has indicated that boronic acids can induce apoptosis in cancer cells by inhibiting critical pathways involved in cell survival. The unique structure of this compound may contribute to its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| This compound | C₁₂H₁₄BFO₂ | 0.88 |

| 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid | C₁₇H₂₆BFO₂ | 0.86 |

| (2,6-Difluoro-4-propylphenyl)boronic acid | C₁₃H₁₄BFO₃ | 0.88 |

The similarity index indicates the structural resemblance between these compounds, which may correlate with their biological activity profiles.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of biologically active compounds. Its unique structural features allow it to be integrated into various drug discovery programs aimed at developing new therapeutics for diseases such as cancer and diabetes.

Synthesis Routes

The synthesis of this compound typically involves:

- Boronation Reactions : Utilizing boron reagents to introduce the boronic acid functionality onto the aromatic ring.

- Fluorination Techniques : Employing electrophilic fluorination methods to introduce the fluorine atom at the desired position on the phenyl ring.

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropyl-2-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically employs cross-coupling reactions, such as Suzuki-Miyaura couplings, where halogenated precursors react with boronic acid derivatives. Key factors include:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are common, but ligand choice (e.g., SPhos or XPhos) impacts efficiency .

- Temperature control : Reactions often require reflux in THF or dioxane (70–100°C) to activate intermediates while avoiding decomposition .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity. Yields vary (50–85%) depending on steric hindrance from the cyclopropyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine’s deshielding effect at C2; cyclopropyl protons at δ 0.5–1.5 ppm). ¹¹B NMR identifies boronic acid functionality (δ 25–35 ppm) .

- X-ray crystallography : Resolves bond angles and planarity of the boronic acid group, critical for predicting reactivity .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine and cyclopropyl groups on boronic acid acidity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation of the boronic acid group .

- Desiccation : Use vacuum-sealed containers with molecular sieves to avoid hydrolysis to boroxines .

- Solubility considerations : Dissolve in anhydrous DMSO or THF for long-term storage; aqueous solutions require pH 5–7 to minimize decomposition .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the reactivity of this compound in cross-coupling reactions compared to non-cyclopropyl analogs?

Methodological Answer: The cyclopropyl group introduces steric bulk and electron-donating effects:

- Steric effects : Slows transmetallation in Suzuki reactions, requiring longer reaction times (24–48 hrs vs. 12 hrs for phenyl analogs) .

- Electronic effects : Stabilizes intermediates via hyperconjugation, reducing side reactions (e.g., protodeboronation). Compare kinetic studies using Hammett plots to quantify substituent effects .

- Case study : In a 2024 study, cyclopropyl-containing derivatives showed 20% higher yields in aryl-aryl couplings than methyl-substituted analogs due to reduced steric clash .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination against Candida albicans or E. coli) to ensure reproducibility .

- Structural validation : Confirm purity via HPLC and characterize tautomeric equilibria (e.g., boronic acid ↔ benzoxaborole) using ¹H NMR titration .

- Meta-analysis : Compare with analogs like 5-Trifluoromethyl-2-formylphenylboronic acid, where electron-withdrawing groups enhance antifungal activity but reduce solubility .

Q. How can computational docking studies predict the mechanism of action of this compound in targeting microbial enzymes?

Methodological Answer:

- Target selection : Focus on enzymes like leucyl-tRNA synthetase (LeuRS), critical for benzoxaborole activity. Use PDB structures (e.g., 4QGG for Candida albicans LeuRS) .

- Docking protocols : Employ AutoDock Vina with flexible ligand settings to model boronic acid/benzoxaborole tautomers. Validate with MD simulations (100 ns) to assess binding stability .

- Example : A 2020 study showed cyclopropyl derivatives bind LeuRS with ΔG = -9.2 kcal/mol, comparable to the antifungal drug Tavaborole (ΔG = -10.1 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.